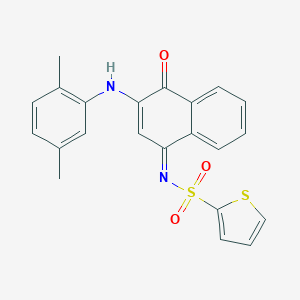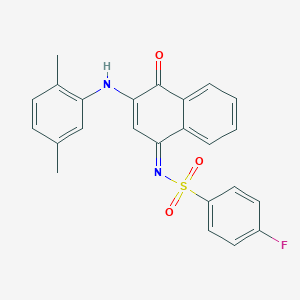![molecular formula C24H27NO5S B281395 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281395.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TDB or TDBA, and it is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of TDB involves the activation of a specific receptor known as GPR84. This receptor is involved in various physiological processes, including inflammation and immune response. TDB has been found to bind to this receptor and modulate its activity, leading to the observed anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
TDB has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It has also been found to modulate the activity of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
TDB has several advantages for use in lab experiments, including its high potency and selectivity for the GPR84 receptor. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving TDB, including the development of more stable and soluble analogs, the investigation of its potential use in the treatment of various diseases, and the elucidation of its precise mechanism of action.
In conclusion, TDB is a promising chemical compound with potential applications in scientific research. Its anti-inflammatory and immunomodulatory properties, as well as its selectivity for the GPR84 receptor, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of TDB involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting product with 2-aminobutane. The final product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
TDB has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of various diseases, including autoimmune disorders and cancer.
Propriétés
Formule moléculaire |
C24H27NO5S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-7-24(26)25(31(27,28)19-13-11-18(12-14-19)29-4-2)17-10-15-23-21(16-17)20-8-5-6-9-22(20)30-23/h10-16H,3-9H2,1-2H3 |
Clé InChI |
HUVVENJXNSFKOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)



![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)